Cochlioquinone A

Vue d'ensemble

Description

Cochlioquinone A is a natural product derived from the fungus Cochliobolus sp. It belongs to the class of quinone compounds and is known for its diverse biological activities, including anti-leishmanial, anti-inflammatory, and anti-cancer properties . The compound has a complex structure characterized by a quinone moiety and various functional groups that contribute to its biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cochlioquinone A involves multiple steps, starting from simple aromatic precursors. The key steps include:

Prenylation: Introduction of prenyl groups to the aromatic nucleus.

Decarboxylation and Hydroxylation: These steps modify the aromatic ring to introduce hydroxyl groups.

Cyclization: Formation of the quinone structure through cyclization reactions.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using the fungus Cochliobolus sp. The fungus is cultured under specific conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Cochlioquinone A undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of quinone moiety to hydroquinone.

Substitution: Introduction of different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine and chlorine.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Applications De Recherche Scientifique

Biological Activities

Cochlioquinone A exhibits several noteworthy biological activities:

- Inhibition of Enzymatic Activity : CoA has been identified as an inhibitor of diacylglycerol kinase, which is crucial for regulating protein kinase C activity. This inhibition can have implications in various signaling pathways related to cancer and inflammation .

- Antimicrobial Properties : CoA shows potential as an antimicrobial agent, making it a candidate for developing eco-friendly pesticides. Its ability to affect microbial growth can be harnessed in agricultural practices.

- Anti-Angiogenic Activity : Recent studies have indicated that CoA may possess anti-angiogenic properties, which could be beneficial in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth .

Agricultural Applications

This compound has been researched for its role in plant defense mechanisms, particularly against pests such as the white-backed planthopper (WBPH):

- Pest Resistance : Research indicates that CoA enhances the resistance of rice plants to WBPH by interacting with various plant defense-related genes. This interaction contributes to improved plant growth and resilience against biotic stress .

- Eco-Friendly Pesticide Development : Given the increasing resistance of pests to chemical pesticides, CoA presents a natural alternative that can reduce environmental impact while maintaining agricultural productivity .

Comparative Analysis with Related Compounds

The following table summarizes the comparative biological activities of this compound with related compounds:

| Compound Name | Source | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Cochliobolus spp. | Inhibitor of diacylglycerol kinase | Specificity in inhibiting protein kinase C |

| Epi-cochlioquinone A | Stachybotrys bisbyi | Cholesterol acyltransferase inhibition | Higher potency compared to CoA |

| Cochlioquinone-9 | Cochliobolus miyabeanus | Antimicrobial, plant growth promoter | Enhances resistance against specific pests |

| Plumbagin | Plumbago zeylanica | Antimicrobial and anticancer properties | Broader spectrum of activity |

Case Study 1: Inhibition of Diacylglycerol Kinase

A study demonstrated that this compound effectively inhibits diacylglycerol kinase, leading to reduced activity of protein kinase C. This finding suggests its potential therapeutic role in conditions where these pathways are dysregulated, such as cancer .

Case Study 2: Plant Defense Mechanism

In a controlled experiment, rice plants treated with this compound showed significantly improved resistance to WBPH compared to untreated controls. The study highlighted that CoA treatment resulted in enhanced expression of genes associated with plant defense responses, indicating its role as a natural pesticide .

Mécanisme D'action

The mechanism of action of Cochlioquinone A involves several molecular targets and pathways:

Anti-leishmanial Activity: this compound sequesters ergosterol in the parasite’s membrane, leading to membrane destabilization and cell death.

Anti-inflammatory Activity: It inhibits key signaling pathways involved in inflammation, such as the Akt/mTOR pathway.

Anti-cancer Activity: this compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparaison Avec Des Composés Similaires

Cochlioquinone A is unique due to its specific structure and biological activities. Similar compounds include:

Isothis compound: Exhibits similar anti-leishmanial activity but with different potency.

Anhydrothis compound: Lacks an oxygen atom at C-12, resulting in decreased anti-leishmanial activity compared to this compound.

Cochlioquinone B: Another derivative with distinct biological activities.

This compound stands out due to its potent biological activities and diverse applications in scientific research.

Activité Biologique

Cochlioquinone A is a natural compound derived from various endophytic fungi and plants, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

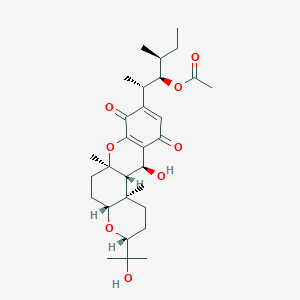

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a tetracyclic quinone skeleton. Its molecular formula is , with a molecular weight of approximately 532.7 g/mol. The compound exhibits a range of functional groups that contribute to its biological properties, including hydroxyl and acetoxy groups.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : this compound has been shown to possess antimicrobial properties against various pathogens. It acts as an inhibitor of diacylglycerol acyltransferase and has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Effects : Studies indicate that this compound induces apoptosis in multiple cancer cell lines, including HCT116 (colon cancer), MCF-7 (breast cancer), and HepG-2 (hepatocellular carcinoma) cells . The compound disrupts cellular signaling pathways, leading to programmed cell death.

- Antiangiogenic Properties : this compound has been identified as an antiangiogenic agent, inhibiting bFGF-induced tube formation in endothelial cells. This suggests potential applications in cancer therapy by preventing tumor vascularization .

- Immunomodulatory Effects : Recent research highlights the role of this compound in modulating immune responses. It has been shown to activate autophagy in alveolar macrophages, enhancing their capacity to clear bacterial infections such as those caused by Pseudomonas aeruginosa .

The biological activities of this compound are attributed to its ability to interact with various cellular pathways:

- Inhibition of Enzymatic Activity : this compound inhibits diacylglycerol kinase, which plays a crucial role in lipid metabolism and signaling pathways associated with inflammation and cancer progression .

- Induction of Autophagy : The compound promotes autophagy through the ubiquitination-mediated degradation of PAK1, leading to the blockade of the Akt/mTOR signaling pathway. This mechanism enhances the survival and bacterial clearance capacity of immune cells .

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of this compound:

Propriétés

IUPAC Name |

[(2S,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-12-hydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-8,11-dioxo-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSYUCZPPVXEKW-MHUJPXPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]([C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3[C@@H]2O)(CC[C@@H](O4)C(C)(C)O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501346549 | |

| Record name | Cochlioquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32450-25-2 | |

| Record name | Cochlioquinone A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cochlioquinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501346549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cochlioquinone A?

A1: this compound acts as a specific inhibitor of diacylglycerol kinase (DGK). [, ] This enzyme is responsible for phosphorylating diacylglycerol (DAG) to form phosphatidic acid (PA). By inhibiting DGK, this compound prevents the conversion of DAG to PA, leading to an accumulation of DAG. []

Q2: What are the downstream effects of this compound's inhibition of DGK?

A2: The accumulation of DAG, a secondary messenger, resulting from DGK inhibition has significant downstream effects. This includes the activation of protein kinase C (PKC), a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. []

Q3: Does this compound affect other enzymes involved in DAG metabolism?

A3: Research indicates that this compound exhibits specificity for DGK and does not inhibit other enzymes involved in DAG metabolism, such as phospholipase C or epidermal growth factor receptor-associated protein tyrosine kinase. []

Q4: What is the significance of this compound's interaction with the [3H]ivermectin binding site?

A5: this compound has demonstrated competitive inhibition of specific [3H]ivermectin binding sites. This suggests that both molecules might share a common membrane receptor, potentially contributing to this compound's nematocidal activity. []

Q5: What cellular changes were observed in T cell lymphoma cells treated with this compound?

A6: Treatment of T cell lymphoma cells with this compound led to a decrease in phosphatidic acid concentration and a concurrent increase in the phosphorylation of an 80 kDa protein, a known substrate of PKC. [] This further supports the notion that this compound activates PKC by increasing DAG levels.

Q6: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C28H36O7, and its molecular weight is 484.58 g/mol. [, ]

Q7: What is the core structure of this compound?

A8: this compound features a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain. []

Q8: What are some known derivatives of this compound?

A9: Several derivatives of this compound have been identified, including cochlioquinone B, isothis compound, isocochlioquinone C, anhydrothis compound, and cochlioquinone F. [, , , , , , ] These derivatives often differ in the oxidation state or substitution pattern of the core structure.

Q9: What are some of the reported biological activities of this compound?

A10: this compound has exhibited various biological activities, including: * Nematocidal activity: Effective against certain nematodes. [, ] * Acyl-CoA: cholesterol acyltransferase (ACAT) inhibition: Potentially impacting cholesterol metabolism. [, ] * Anti-angiogenic activity: Inhibiting the formation of new blood vessels. [, ] * Antimalarial activity: Demonstrating activity against Plasmodium falciparum. [, ] * Induction of apoptosis: Triggering programmed cell death in cancer cells. [] * Inhibition of mitochondrial NADH-ubiquinone reductase: Potentially interfering with cellular respiration. [, ] * Regulation of autophagy: Modulating the cellular degradation process. [, ]

Q10: Are there any potential applications of this compound in agriculture?

A11: this compound and its derivatives have shown potential as biopesticides. For instance, they exhibit phytotoxic activity against various plant pathogens, including those affecting finger millet and rice. [, , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.